molecular formula C17H12BrNO3 B11218049 (4Z)-2-(4-bromophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-bromophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11218049
M. Wt: 358.2 g/mol
InChI Key: RYNSWJZOEOENDI-GDNBJRDFSA-N
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Description

(4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromophenyl group and a methoxyphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might involve the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a base to form the corresponding imine. This imine can then undergo cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-FLUOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the bromophenyl group in (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may impart unique chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. These differences can be explored through comparative studies to understand the impact of different substituents on the compound’s properties.

Biological Activity

(4Z)-2-(4-bromophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention due to its diverse biological activities. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16BrN2O2
  • Molecular Weight : 368.24 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction conditions are optimized to yield high purity and yield of the desired compound.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that compounds within the oxazolone class exhibit significant analgesic and anti-inflammatory activities. A study conducted on various oxazolones showed that those containing a methoxy group, similar to this compound, displayed enhanced analgesic effects in murine models. The analgesic activity was assessed using the writhing test and hot plate test, indicating a strong potential for pain relief without significant toxicity .

Antimicrobial Activity

The antimicrobial properties of oxazolones have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the bromine atom in its structure is hypothesized to enhance its interaction with cellular targets involved in tumor growth inhibition. Further research is necessary to elucidate the specific pathways involved .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Modulation of Pain Pathways : By interacting with TRPV1 channels, these compounds may alter pain signaling pathways.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall integrity and interference with nucleic acid synthesis are potential mechanisms for its antimicrobial effects .

Case Studies and Research Findings

StudyFindings
PubMed Central Study (2020)Demonstrated analgesic activity through writhing and hot plate tests; low acute toxicity observed .
Antimicrobial ResearchShowed effectiveness against Gram-positive and Gram-negative bacteria; further studies needed for specific mechanisms.
Antitumor ActivityPreliminary results indicated cytotoxic effects on cancer cell lines; detailed mechanisms under investigation .

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12BrNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-

InChI Key

RYNSWJZOEOENDI-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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